tert-Butyl 3-(bromomethyl)benzylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-(bromomethyl)benzylcarbamate typically involves the reaction of 3-(hydroxymethyl)benzylcarbamic acid tert-butyl ester with carbon tetrabromide (CBr4) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is stirred for an extended period to ensure complete conversion .
Industrial Production Methods: : While specific industrial production methods are not detailed, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 3-(bromomethyl)benzylcarbamate primarily undergoes substitution reactions due to the presence of the bromomethyl group . This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Reaction Conditions: These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Azide Substitution: Formation of azido derivatives.
Cyanide Substitution: Formation of nitrile derivatives.
Thiol Substitution: Formation of thioether derivatives.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)benzylcarbamate is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds.
Biological Studies: As a reagent in the modification of biomolecules.
Industrial Applications: In the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)benzylcarbamate involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituent introduced .
Comparison with Similar Compounds
Similar Compounds
Comparison: : tert-Butyl 3-(bromomethyl)benzylcarbamate is unique due to its specific structure, which includes a bromomethyl group attached to a benzylcarbamate moiety. This structure imparts distinct reactivity and applications compared to similar compounds like tert-Butyl bromoacetate and tert-Butyl 3-(bromomethyl)phenylcarbamate .
Properties
IUPAC Name |
tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWVAHJDHPLCQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619225 |
Source
|
Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-34-1 |
Source
|
Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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